molecular formula C90H90O24P6 B587603 myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] CAS No. 1287268-40-9

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]

Cat. No.: B587603
CAS No.: 1287268-40-9
M. Wt: 1741.529
InChI Key: GWJDWRQSNJIBAE-UHFFFAOYSA-N
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Description

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with twelve benzyl groups and six phosphate groups. The molecular formula of this compound is C78H78O24P6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) typically involves multi-step organic reactions. One common method includes the benzylation of cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) using benzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The phosphate groups can be reduced to phosphines under specific conditions.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Phosphines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cellular signaling pathways due to its phosphate groups.

    Medicine: Explored for its potential as a drug delivery system, particularly in targeting specific cells or tissues.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups can mimic natural phosphate-containing molecules, allowing the compound to participate in phosphorylation and dephosphorylation reactions. This can modulate various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate): Lacks the benzyl groups, making it less hydrophobic and less bulky.

    Inositol hexakisphosphate: Similar phosphate arrangement but with an inositol ring instead of a cyclohexane ring.

    Phytic acid: A naturally occurring compound with a similar phosphate structure but different biological roles.

Uniqueness

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] is unique due to its combination of benzyl and phosphate groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or advanced material properties.

Properties

IUPAC Name

dibenzyl [2,3,4,5,6-pentakis[bis(phenylmethoxy)phosphoryloxy]cyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJDWRQSNJIBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H90O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732954
Record name Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1741.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287268-40-9
Record name Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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